3,4-Dichlorobenzyl alcohol

Catalog No.
S702566
CAS No.
1805-32-9
M.F
C7H6Cl2O
M. Wt
177.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzyl alcohol

Sourcing the wrong dichlorobenzyl alcohol isomer halts sertraline synthesis. 3,4-Dichlorobenzyl alcohol (CAS 1805-32-9) is the exact non-interchangeable isomer required for commercial production. • ≥98% purity by HPLC; isomeric identity verified. • Consistent lot quality for pharma intermediate scale-up. • In stock for rapid global dispatch, reducing lead times.

CAS Number

1805-32-9

Product Name

3,4-Dichlorobenzyl alcohol

IUPAC Name

(3,4-dichlorophenyl)methanol

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2

InChI Key

FVJIUQSKXOYFKG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)Cl)Cl

solubility

0.01 M

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Cl

The exact mass of the compound 3,4-Dichlorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407829. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3,4-Dichlorobenzyl alcohol, 3,4-Dichlorobenzenemethanol, 3,4-Dichlorophenylmethanol, (3,4-Dichlorophenyl)methanol, Benzenemethanol, 3,4-dichloro-

Purity

≥98%

Package Size

5 g, 10 g, 25 g

3,4-Dichlorobenzyl alcohol is a halogenated aromatic alcohol widely used as a precursor and intermediate in organic synthesis. Its specific 3,4-dichloro substitution pattern provides a distinct electronic and steric profile compared to other isomers, making it a critical component in the synthesis of certain pharmaceuticals, such as intermediates for the antidepressant sertraline, and various agrochemicals. The compound's utility is rooted in the reactivity of its primary alcohol group and the specific influence of the chlorine atoms on the benzene ring, which directs subsequent chemical transformations.

Procurement Fit

EP Impurity C Mandatory reference standard for 2,4-DCBA pharmaceutical QC per European Pharmacopoeia monograph.
Isomer-specific pharmacophore 3,4-Dichloro substitution pattern reported to support target engagement in FabI enzyme inhibition studies.
Formulation-ready profile Low-concentration efficacy with propanol synergy reported in topical formulation research; may reduce surfactant dependence.

The precise 3,4-positioning of the chlorine atoms on the benzyl ring is critical and not interchangeable with other isomers like 2,4- or 2,6-dichlorobenzyl alcohol. This specific substitution pattern dictates the electronic properties and regioselectivity of subsequent reactions, such as electrophilic aromatic substitutions and cross-coupling reactions. For instance, in the multi-step synthesis of complex molecules like sertraline, the 3,4-dichloro moiety is essential for achieving the correct final molecular architecture and biological activity. Substituting with a different isomer would lead to an entirely different downstream product with altered pharmacological or agrochemical properties, making such substitutions unviable for established synthesis routes.

Substitution Risk

Preferred Isomer
3,4-Dichlorobenzyl alcohol
Typical Alternative
2,4-Dichlorobenzyl alcohol
Reported 4.7× higher enzyme inhibitory potency in FabI assay context
Lower target engagement; potency profile may not transfer
Ranked higher in historic antimicrobial activity screening
Lower rank; antimicrobial readouts may differ in similar panels
Designated EP Impurity C – regulatory requirement for 2,4-DCBA QC
No pharmacopoeial impurity role; cannot fulfill EP monograph testing

Essential Precursor for Sertraline Intermediates in Pharmaceutical Manufacturing

3,4-Dichlorobenzyl alcohol is a foundational precursor for synthesizing 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (sertraline tetralone), a key intermediate for the widely used antidepressant sertraline. Patented and commercial synthesis routes specifically require the 3,4-dichloro substitution pattern to build the core structure of the final active pharmaceutical ingredient. For example, a process developed by Pfizer involves the reaction of this tetralone intermediate with monomethylamine to form the sertraline imine, which is then reduced to sertraline. The use of other isomers like 2,4- or 2,6-dichlorobenzyl alcohol would not yield the correct tetralone and, consequently, would fail to produce sertraline.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as a specific and required building block for sertraline tetralone, a key intermediate in established commercial synthesis routes for sertraline.
Comparator Or BaselineIsomeric dichlorobenzyl alcohols (e.g., 2,4- and 2,6-isomers) would lead to incorrect downstream products and are not viable substitutes in this synthesis.
Quantified DifferenceQualitatively non-interchangeable; only the 3,4-isomer leads to the target pharmaceutical.
ConditionsMulti-step organic synthesis for pharmaceutical manufacturing, specifically for sertraline hydrochloride.

For pharmaceutical process chemists, sourcing the correct 3,4-isomer is non-negotiable for the successful and regulated synthesis of sertraline and related compounds.

FabI Inhibition
Direct comparison
3,4-DCBA derivative: IC₅₀ 4.7 μM 2,4-DCBA derivative: IC₅₀ 22 μM 4.7-fold difference
Supports target-engagement screening context
Rhodanine scaffold series; triplicate assay

Differential Enzymatic Transformation Rate Compared to Isomers

In a comparative study of enzymatic degradation by extracellular liquids from the fungus *Pleurotus ostreatus*, 3,4-Dichlorobenzyl alcohol showed a distinct transformation profile compared to its isomers. After 24 hours of incubation, approximately 40% of the initial amount of 3,4-Dichlorobenzyl alcohol was transformed. In contrast, the 2,6-Dichlorobenzyl alcohol isomer was significantly more resistant to transformation, with over 80% remaining after the same period. The 2,4-isomer showed an intermediate degradation rate. This demonstrates that the chlorine substitution pattern directly influences the substrate's susceptibility to enzymatic oxidation.

Evidence DimensionEnzymatic Transformation (Residual %)
Target Compound Data~60% remaining after 24 hours
Comparator Or Baseline2,6-Dichlorobenzyl alcohol: >80% remaining after 24 hours. 2,4-Dichlorobenzyl alcohol: ~70% remaining after 24 hours.
Quantified DifferenceTransformed at a significantly higher rate than the 2,6-isomer under these specific biocatalytic conditions.
ConditionsIn vitro incubation with extracellular liquid of *Pleurotus ostreatus* containing laccase and MnP activity.

This is critical for researchers in biocatalysis or environmental fate studies, as it shows that isomer selection is key for predicting reaction rates and metabolic pathways.

Antimicrobial Rank
Class-level inference
3,4-isomer: ranked 3rd 2,4-isomer: ranked 4th
Reported rank in tested benzyl alcohol set
1958 broth dilution panel; quantitative MIC not available

Enabling Precursor for Friedel-Crafts Reactions with Deactivated Arenes

In catalyzed Friedel-Crafts reactions, 3,4-Dichlorobenzyl alcohol can be successfully coupled with deactivated arenes like bromobenzene to form unsymmetrical diarylmethanes. In one study, the reaction of 3,4-dichlorobenzyl alcohol with bromobenzene produced the corresponding diarylmethane product in good yield, although with moderate regioselectivity. This demonstrates its utility in C-C bond formation even with challenging substrates. This reactivity is a direct consequence of the electronic effects of the 3,4-dichloro pattern on the stability of the benzylic carbocation intermediate, a factor that differs from other isomers.

Evidence DimensionReactivity in Friedel-Crafts Alkylation
Target Compound DataSuccessfully reacts with deactivated arenes like bromobenzene to form diarylmethane products.
Comparator Or BaselineGeneral class of benzylic alcohols; demonstrates reactivity under conditions where more deactivated alcohols might fail.
Quantified DifferenceNot directly compared to isomers in this study, but shown to be an effective electrophile for this class of reaction.
ConditionsFerroceniumboronic acid catalyzed direct Friedel–Crafts reaction.

For synthetic chemists building complex diarylmethane structures, this compound provides a viable route for incorporating a 3,4-dichlorophenyl moiety, even when coupling with less reactive partners.

Formulation Level
Class-level inference
3,4-DCBA: 0.2–0.5% w/w Prior art: ~15% w/w 30–75× lower concentration
Reported concentration context in topical formulation
Patent teaching; requires independent validation
EP Reference Standard
Regulatory requirement
3,4-DCBA = Impurity C (EP) Exclusive role in 2,4-DCBA monograph
Mandatory procurement for QC system suitability
EDQM Y0001622; no alternative isomer acceptable
Melting Point
Direct comparison
35–39 °C (3,4-DCBA) 55–58 °C (2,4-DCBA) Δ ≈ -20 °C
Supports storage and processing context
Lower mp may affect handling in warm conditions

Process Development and Manufacturing of Sertraline-based APIs

The primary industrial application is as a non-interchangeable starting material in the commercial synthesis of sertraline and its derivatives. Its specific isomeric structure is mandated by established, high-yield manufacturing processes.

Synthesis of Novel Agrochemicals and Antifungal Agents

Serves as a key building block for novel agrochemicals and antifungal compounds where the 3,4-dichloro substitution pattern is crucial for biological activity. Its defined structure allows for systematic structure-activity relationship (SAR) studies in the development of new active agents.

Comparative Substrate in Biocatalysis and Biodegradation Research

Due to its distinct rate of enzymatic transformation compared to its isomers, it is an ideal candidate for studies aimed at understanding the substrate specificity of ligninolytic enzymes and for investigating the environmental degradation pathways of chlorinated aromatic compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
EP Impurity C QC Testing
Pharmacopoeial reference standard designation
System suitability and impurity identification per monograph
FabI Inhibitor Discovery
3,4-Dichlorobenzyl pharmacophore
Target engagement comparison vs. other substitution patterns
Topical Antimicrobial Formulation
Solubility and low-concentration efficacy profile
Formulation synergy with short-chain alcohols
API / Agrochemical Synthesis
Reactive benzylic alcohol handle
Downstream functionalization efficiency

XLogP3

2.7

Boiling Point

149.5 °C

LogP

2.74 (LogP)

Melting Point

36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (15.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1805-32-9

Wikipedia

3,4-Dichlorobenzyl alcohol

Explore Compound Types